molecular formula C14H13N3O B2646676 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole CAS No. 2415623-45-7

1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole

Cat. No.: B2646676
CAS No.: 2415623-45-7
M. Wt: 239.278
InChI Key: JYMWQALAIDPZHJ-UHFFFAOYSA-N
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Description

1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole is a heterocyclic compound that features both pyrazine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole typically involves the condensation of 6-methylpyrazine-2-carboxylic acid with 2,3-dihydro-1H-indole under specific reaction conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A pyrazine derivative used as an anti-tubercular agent.

    Indole-3-carbinol: An indole derivative with anticancer properties.

    1-(2-pyridyl)-2,3-dihydro-1H-indole: A structurally similar compound with potential bioactivity.

Uniqueness

1-(6-methylpyrazine-2-carbonyl)-2,3-dihydro-1H-indole is unique due to its combined pyrazine and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-8-15-9-12(16-10)14(18)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMWQALAIDPZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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